molecular formula C9H11N B1590916 5-Methylindoline CAS No. 65826-95-1

5-Methylindoline

Cat. No. B1590916
Key on ui cas rn: 65826-95-1
M. Wt: 133.19 g/mol
InChI Key: JFUAVVHABJWSFX-UHFFFAOYSA-N
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Patent
US05852190

Procedure details

28.74 g (457 mmol) of sodium cyanoborohydride are added in small portions at below 20° C. to a solution of 20.0 g (152 mmol) of 5-methylindole in 300 ml of glacial acetic acid. The addition, which is slightly exothermic, is made over 3 hours and is accompanied by slight evolution of hydrogen. The mixture is stirred for 12 hours at below 20° C., and then 300 ml of water are added and the pH of the reaction medium is adjusted to between 10 and 12 by addition of 500 ml of 30% sodium hydroxide solution. The mixture is extracted twice with dichloromethane and the organic phase is washed with 100 ml of water. It is evaporated and the residue is purified by flash chromatography on a silica column, the eluent used being a mixture of increasing polarity of methanol in methylene chloride. 15.3 g (yield=75%) are obtained of a colourless oil which develops a brown colour on storage (under a nitrogen atmosphere with the exclusion of light).
Quantity
28.74 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[CH:9]2.[H][H].[OH-].[Na+]>C(O)(=O)C.O>[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH2:10][CH2:9]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
28.74 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C=C2C=CNC2=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at below 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition, which
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with dichloromethane
WASH
Type
WASH
Details
the organic phase is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
It is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography on a silica column
ADDITION
Type
ADDITION
Details
a mixture
TEMPERATURE
Type
TEMPERATURE
Details
of increasing polarity of methanol in methylene chloride
CUSTOM
Type
CUSTOM
Details
15.3 g (yield=75%) are obtained of a colourless oil which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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